

2,7-Dimethyloctane chemical structure and IUPAC name.

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Compound of Interest

Compound Name: 2,7-Dimethyloctane

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An In-depth Technical Guide to 2,7-Dimethyloctane

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2,7-dimethyloctane**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Nomenclature

2,7-Dimethyloctane is a branched-chain alkane. Its structure consists of an eight-carbon (octane) backbone with two methyl group substituents at the second and seventh carbon atoms. The systematic IUPAC name for this compound is **2,7-dimethyloctane**[\[1\]](#)[\[2\]](#).

Key Identifiers:

- Molecular Formula: C₁₀H₂₂[\[1\]](#)[\[2\]](#)
- Canonical SMILES: CC(C)CCCC(C)C[\[1\]](#)[\[2\]](#)
- InChI Key: KEVMYFLMMDUPJE-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)
- CAS Number: 1072-16-8[\[1\]](#)[\[2\]](#)
- Synonyms: Diisoamyl, Diisopentyl[\[1\]](#)[\[2\]](#)

Below is a diagram illustrating the chemical structure of **2,7-dimethyloctane**.

Caption: Chemical structure of **2,7-dimethyloctane**.

Physicochemical Properties

2,7-Dimethyloctane is a colorless liquid at room temperature.^[3] As a non-polar hydrocarbon, it is highly soluble in non-polar organic solvents like hexane and cyclohexane, and poorly soluble in polar solvents such as water.^[4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |
|------------------|--------------------|--------------|
| Molecular Weight | 142.28 g/mol | [1] |
| Boiling Point | 159-160 °C | [3][5] |
| Melting Point | -54 to -55 °C | [3][5] |
| Density | 0.724 - 0.732 g/mL | [3][5] |
| Refractive Index | 1.4086 - 1.411 | [3][5] |
| Vapor Pressure | 3.35 mmHg at 25°C | [3] |
| Flash Point | 81.3 °C | [3] |

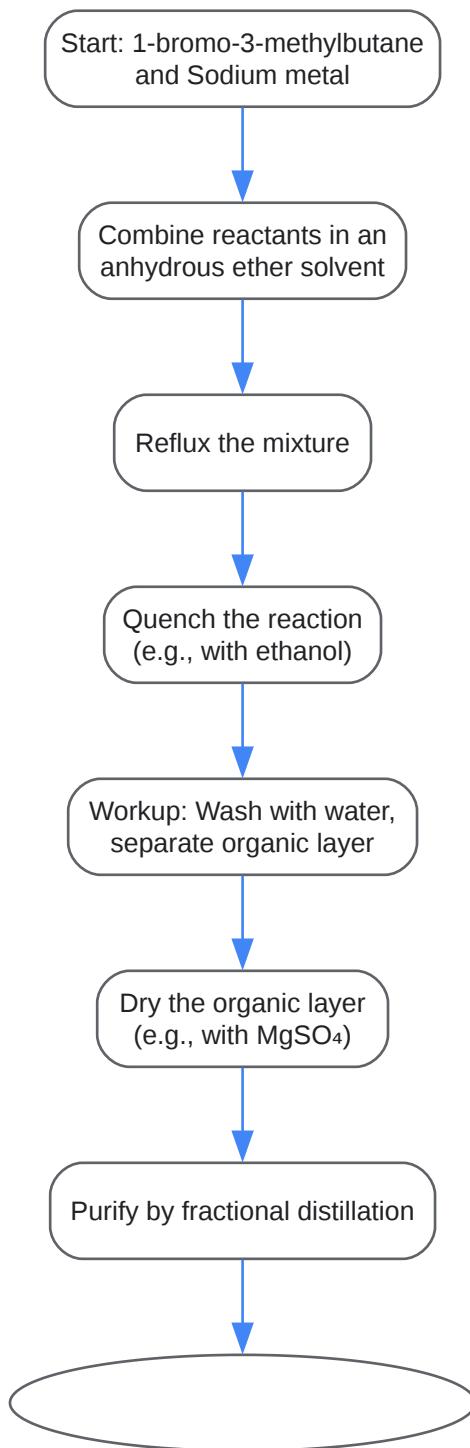
Synthesis of 2,7-Dimethyloctane

While a specific, dedicated experimental protocol for the synthesis of **2,7-dimethyloctane** is not extensively published, its structure lends itself to synthesis via established methods for forming carbon-carbon bonds, such as the Wurtz reaction or the use of Grignard reagents.

Proposed Synthesis via Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.^{[6][7][8][9][10]} For the synthesis of the symmetrical **2,7-dimethyloctane**, the starting material would be 1-halo-3-methylbutane (isopentyl halide).

The logical workflow for this synthesis is depicted below.



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Caption: Workflow for the synthesis of **2,7-dimethyloctane** via Wurtz reaction.

Experimental Protocol (Proposed):

- Preparation: All glassware must be rigorously dried to exclude moisture, as the intermediates are highly reactive with water.^[7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place finely cut sodium metal suspended in anhydrous diethyl ether.
- Initiation: Add a small amount of 1-bromo-3-methylbutane to the sodium suspension to initiate the reaction.
- Addition: Once the reaction begins (indicated by cloudiness or gentle reflux), add the remaining 1-bromo-3-methylbutane dropwise from the dropping funnel at a rate that maintains a steady reflux.
- Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.
- Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously add ethanol to quench any unreacted sodium, followed by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
- Drying and Purification: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude product is then purified by fractional distillation to yield **2,7-dimethyloctane**.

Proposed Synthesis via Grignard Reagent

An alternative approach involves the use of a Grignard reagent. This method is versatile for creating branched alkanes.^{[1][3][4]} A plausible route would be the coupling of an isopentyl magnesium halide with an isopentyl halide, often catalyzed by a transition metal.

Experimental Protocol (Proposed):

- Grignard Reagent Formation: Prepare isopentylmagnesium bromide by reacting 1-bromo-3-methylbutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.^[4]

- Coupling Reaction: In a separate flask, to a solution of 1-bromo-3-methylbutane in anhydrous ether, add a catalytic amount of a suitable coupling agent (e.g., copper(I) iodide).
- Addition of Grignard Reagent: Slowly add the prepared isopentylmagnesium bromide solution to the catalyzed alkyl halide solution at a controlled temperature (e.g., 0 °C).
- Reaction and Workup: Allow the reaction to proceed to completion. The workup would be similar to the Wurtz reaction, involving quenching with a dilute acid or ammonium chloride solution, separation of the organic layer, washing, drying, and purification by fractional distillation.

Applications and Relevance

2,7-Dimethyloctane is primarily of interest in fundamental chemical research and as a component in fuel studies due to its high octane rating.^[3] Its well-defined branched structure makes it a useful standard in analytical techniques such as gas chromatography and mass spectrometry for the analysis of complex hydrocarbon mixtures. While not directly used as a pharmaceutical agent, its synthesis and properties are relevant to the broader field of organic synthesis, which is a cornerstone of drug development. The methodologies used to construct its carbon skeleton are applicable to the synthesis of more complex drug molecules.

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